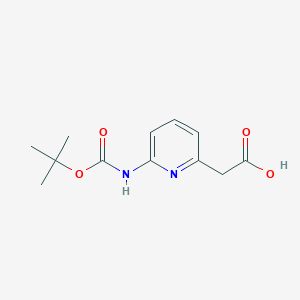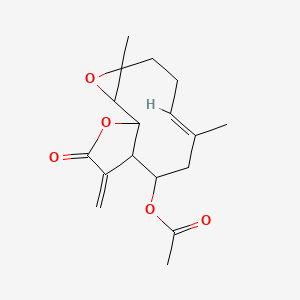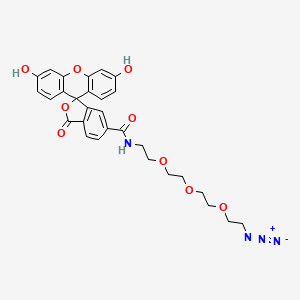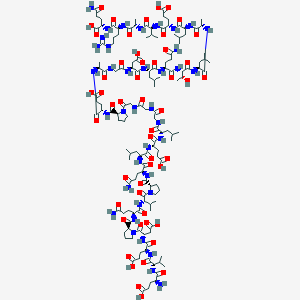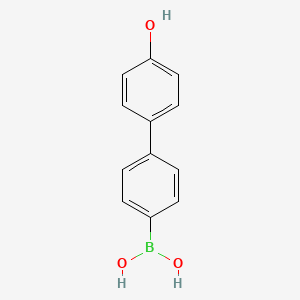
4-(4-Hydroxyphenyl)phenylboronic acid
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)phenylboronic acid, also known as 4-Hydroxyphenylboronic acid, is an organic compound with the molecular formula C6H7BO3. It is a boronic acid derivative characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Wirkmechanismus
Target of Action
4-(4-Hydroxyphenyl)phenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in Suzuki-Miyaura coupling and Stille coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, for example, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to the formation of carbon-carbon bonds . It plays a crucial role in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This is particularly useful in the field of organic chemistry, where such bonds are fundamental to the synthesis of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound is commonly used, requires the presence of a palladium catalyst and a base . The reaction conditions are also important, with the success of the reaction often depending on the use of mild and functional group tolerant conditions .
Biochemische Analyse
Biochemical Properties
4-(4-Hydroxyphenyl)phenylboronic acid is known to participate in Suzuki-Miyaura coupling and Stille coupling reactions . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely dependent on the specific biochemical reaction in which it is involved .
Cellular Effects
It is known to influence cell function through its involvement in various biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the transmetalation process, where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known to be relatively stable .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in Suzuki-Miyaura coupling and Stille coupling reactions . It interacts with enzymes and cofactors during these reactions, which could potentially affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and require the use of boronic acid derivatives and aryl halides as starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Hydroxyphenyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The boronic acid group can be reduced to form boranes or other reduced species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions
Major Products Formed:
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Boranes and reduced phenyl derivatives.
Substitution: Nitro, halo, or other substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Hydroxyphenyl)phenylboronic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the hydroxyl group on the phenyl ring.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a hydroxyl group on the phenyl ring.
4-Fluorophenylboronic Acid: Contains a fluorine atom instead of a hydroxyl group on the phenyl ring.
Uniqueness: 4-(4-Hydroxyphenyl)phenylboronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
IUPAC Name |
[4-(4-hydroxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIKALCQCSMOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718333 | |
| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477760-86-4 | |
| Record name | (4'-Hydroxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



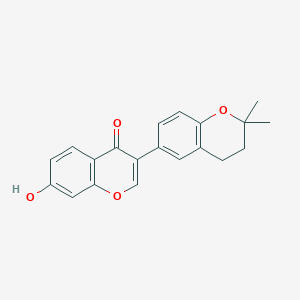
![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)
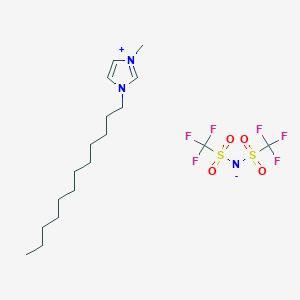
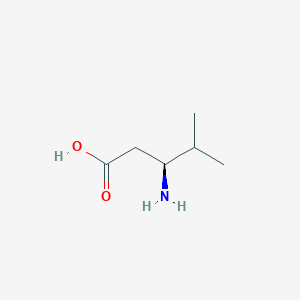
![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)
![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)
